molecular formula C28H46 B14164647 3-Methylidenecholest-4-ene CAS No. 4561-75-5

3-Methylidenecholest-4-ene

Cat. No.: B14164647
CAS No.: 4561-75-5
M. Wt: 382.7 g/mol
InChI Key: DRCYUNZSUMDTCY-UHFFFAOYSA-N
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Description

3-Methylidenecholest-4-ene is a steroid derivative with the molecular formula C28H46.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecholest-4-ene typically involves the modification of cholesterol or related steroid compounds. One common method is the biotransformation of cholesterol using specific enzymes or microbial strains. For instance, cholesterol oxidase from Rhodococcus sp. can be used in an aqueous/organic biphasic system to produce intermediates that can be further modified to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale biotransformation processes. These processes utilize microbial strains or enzymes in bioreactors, allowing for the efficient conversion of cholesterol to the desired product. The use of organic solvents and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenecholest-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield hydrocarbons or other reduced derivatives .

Scientific Research Applications

3-Methylidenecholest-4-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidenecholest-4-ene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in steroid metabolism, influencing various biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in the levels of steroid hormones and other metabolites .

Comparison with Similar Compounds

Uniqueness: 3-Methylidenecholest-4-ene is unique due to its specific structure, which allows for distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .

Properties

CAS No.

4561-75-5

Molecular Formula

C28H46

Molecular Weight

382.7 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C28H46/c1-19(2)8-7-9-21(4)24-12-13-25-23-11-10-22-18-20(3)14-16-27(22,5)26(23)15-17-28(24,25)6/h18-19,21,23-26H,3,7-17H2,1-2,4-6H3

InChI Key

DRCYUNZSUMDTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=C)CCC34C)C

Origin of Product

United States

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